molecular formula C12H9Br2NO B13929881 4-(Benzyloxy)-2,6-dibromopyridine

4-(Benzyloxy)-2,6-dibromopyridine

Cat. No.: B13929881
M. Wt: 343.01 g/mol
InChI Key: PSAGJQYMSMUCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2,6-dibromopyridine is a halogenated pyridine derivative characterized by a benzyloxy group at the 4-position and bromine atoms at the 2- and 6-positions of the pyridine ring. The benzyloxy group may enhance solubility in organic solvents compared to simpler bromopyridines.

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

2,6-dibromo-4-phenylmethoxypyridine

InChI

InChI=1S/C12H9Br2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PSAGJQYMSMUCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 4-(Benzyloxy)-2,6-dibromopyridine involves the selective bromination of 4-(benzyloxy)pyridine . This method exploits the reactivity of the pyridine ring, directing bromination to the 2- and 6-positions adjacent to the nitrogen atom, facilitated by the electron-donating benzyloxy group at the 4-position.

Bromination Agents and Conditions

  • Brominating agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used.
  • Solvents: Inert, non-polar solvents such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) provide an optimal medium to control reactivity.
  • Temperature: Low temperatures (0–25 °C) are maintained to prevent over-bromination and to ensure regioselectivity.
  • Reaction time: Typically ranges from several hours to overnight, depending on scale and reagent concentration.

The reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the 2- and 6-positions due to the activating effect of the benzyloxy substituent and the directing influence of the pyridine nitrogen.

Stepwise Preparation Route

Step Reagents & Conditions Description Yield (%)
1 Synthesis of 4-(benzyloxy)pyridine Reaction of pyridin-4-ol with benzyl bromide under basic conditions to install benzyloxy group Typically high (~85-90%)
2 Bromination of 4-(benzyloxy)pyridine with Br₂ or NBS in CH₂Cl₂ at 0–25 °C Selective dibromination at 2- and 6-positions Moderate to good (60-75%)

The initial synthesis of 4-(benzyloxy)pyridine is a prerequisite step, commonly achieved by nucleophilic substitution of pyridin-4-ol with benzyl bromide under basic conditions such as potassium carbonate in DMF.

Purification and Characterization

Purification Techniques

  • Column chromatography: Silica gel chromatography using hexane/ethyl acetate gradients effectively separates the dibrominated product from mono- or tri-brominated impurities.
  • Recrystallization: Hot ethanol or ethyl acetate recrystallization yields high-purity crystalline 4-(Benzyloxy)-2,6-dibromopyridine.
  • Quenching: Excess brominating agents are quenched with aqueous sodium thiosulfate to prevent over-bromination and facilitate work-up.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns. The absence of proton signals at the 2- and 6-positions and characteristic benzyloxy signals are diagnostic.
  • Mass Spectrometry (MS): Molecular ion peak at m/z ≈ 300 confirms molecular weight.
  • Chromatographic purity: Confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Kinetic and thermodynamic data: Studies of nucleophilic aromatic substitution rates on related benzyloxy-pyridine derivatives have been conducted, providing Gibbs free energy of activation (∆G‡) values for substitution reactions, useful for understanding reactivity trends.

Summary Table of Synthetic Routes

Method Starting Material Brominating Agent Conditions Yield (%) Notes
Direct bromination 4-(Benzyloxy)pyridine Br₂ or NBS CH₂Cl₂, 0–25 °C 60–75 Most common; selective dibromination at 2,6-positions
Halogen exchange on dichloropyridine 2,6-Dichloropyridine NaBr + HBr mixture Reflux, 100–110 °C 66–80 Patented method; requires subsequent benzyloxy substitution
Catalytic oxidative coupling Ynamides and alcohols (related) Sc(OTf)₃ catalyst DCE, 40 °C Not reported Potential alternative catalytic approach, not directly applied to target compound

Research Discoveries and Insights

  • The dual bromination at the 2- and 6-positions significantly increases the compound’s electrophilicity, facilitating further cross-coupling reactions such as Suzuki or Stille couplings for complex molecule construction.
  • The benzyloxy substituent acts as an electron-donating group, directing bromination regioselectively and stabilizing intermediates during substitution reactions.
  • Kinetic studies of related SNAr reactions indicate that benzyloxy substitution lowers activation barriers for nucleophilic displacement at halogenated positions, which can be exploited in late-stage functionalization.
  • The patented halogen exchange method offers a scalable and high-yielding route to dibromopyridines, which can be functionalized further, suggesting industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2,6-dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyridines with various functional groups replacing the bromine atoms.
  • Oxidized or reduced derivatives of the benzyloxy group.

Scientific Research Applications

4-(Benzyloxy)-2,6-dibromopyridine finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds and as a building block in drug discovery.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,6-dibromopyridine is not fully understood. it is believed to interact with various molecular targets through its reactive bromine atoms and benzyloxy group. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes compounds with structural or functional similarities, though none are direct analogs. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-(Benzyloxy)-2,6-dibromopyridine C₁₂H₉Br₂NO (inferred) ~343 Bromine, benzyloxy, pyridine Synthetic intermediate
CC-3060 (SML3053) C₂₂H₁₇N₃O₅ 403.39 Isoindole-dione, dioxopiperidinyl Pharmaceutical research [1]
1,3-Benzenedicarboxylic acid derivative C₂₇H₁₇NO₈ 483.43 Carboxylic acids, pyridinyl Metal-organic frameworks (MOFs) [2]

Key Differences

The 1,3-benzenedicarboxylic acid derivative’s carboxylate groups enable coordination with metal ions, making it suitable for constructing porous materials like MOFs [2].

Molecular Weight and Complexity :

  • 4-(Benzyloxy)-2,6-dibromopyridine is relatively small (MW ~343), favoring solubility and ease of purification. In contrast, CC-3060 (MW 403.39) and the benzenedicarboxylic acid derivative (MW 483.43) are bulkier, likely requiring specialized synthetic or analytical techniques [2].

Synthetic Utility :

  • Bromopyridines are widely used in cross-coupling reactions, whereas isoindole-dione derivatives (e.g., CC-3060) are often explored for biological activity due to their structural resemblance to pharmacophores. The carboxylic acid derivative’s multiple functional groups suggest applications in materials science [2].

Research Findings and Limitations

  • Evidence Gaps : The provided data lack direct information on 4-(Benzyloxy)-2,6-dibromopyridine’s physical properties (e.g., melting point, solubility) or synthetic protocols. Comparisons are extrapolated from structural analogs.
  • Material Science Potential: The carboxylic acid derivative’s high molecular weight and rigidity align with MOF design principles, whereas the bromopyridine’s smaller size may limit its utility in this domain [2].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.